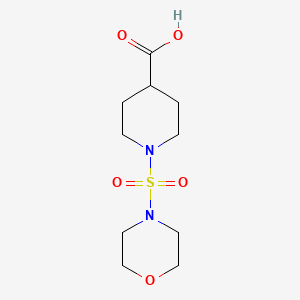

1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid

Descripción general

Descripción

1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H18N2O5S and a molecular weight of 278.33 g/mol . This compound features a piperidine ring substituted with a morpholine and a sulfonamide group, making it a versatile molecule in various scientific fields .

Métodos De Preparación

The synthesis of 1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid involves multiple steps. One common synthetic route includes the reaction of piperidine with morpholine and sulfonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Análisis De Reacciones Químicas

1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid has been investigated for its potential as a therapeutic agent in various diseases. Its unique structure allows it to interact with biological targets effectively.

- Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. Studies have shown that it can inhibit tumor growth by inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

- Antimicrobial Properties: The compound has demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent. Its sulfonamide group may contribute to its antibacterial efficacy by inhibiting bacterial enzymes .

Neurological Research

The compound's ability to penetrate the blood-brain barrier positions it as a valuable candidate for neurological studies.

- Neuroprotective Effects: Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This property is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis.

- Synthesis of Complex Molecules: Its functional groups allow for various chemical modifications, facilitating the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Researchers have utilized this compound in multi-step synthetic pathways to create novel derivatives with enhanced biological activities .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. It exhibited promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Induces apoptosis in cancer cells |

| Antimicrobial agent | Effective against MRSA and other bacterial strains | |

| Neurological Research | Neuroprotective agent | Protects neuronal cells from oxidative stress |

| Chemical Synthesis | Building block for complex organic molecules | Facilitates multi-step syntheses |

Mecanismo De Acción

The mechanism of action of 1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: This compound shares a similar structure but has different substituents, leading to distinct chemical and biological properties.

Amphetamines and Derivatives: These compounds contain a phenylpropan-2-amine structure and exhibit different pharmacological activities.

Actividad Biológica

1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid (CAS No. 897766-44-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a morpholine sulfonyl group and a carboxylic acid moiety. Its molecular formula is C10H17N2O5S, which contributes to its solubility and interaction with biological targets.

This compound acts through various biochemical pathways:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes involved in cell signaling pathways, such as protein kinases. For instance, modifications in related piperidine derivatives have led to the identification of potent inhibitors of the PKB pathway, which is crucial for cancer progression and metabolic regulation .

- Receptor Binding : The compound may exhibit high affinity for specific receptors involved in neurotransmission and inflammation, akin to other morpholine derivatives .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit tumor growth in xenograft models by modulating signaling pathways critical for cancer cell proliferation .

- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammatory markers in cellular models, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- In Vitro Studies : Research has demonstrated that similar piperidine derivatives can protect against oxidative stress-induced cell death in RAW 264.7 macrophages, suggesting possible neuroprotective properties.

- In Vivo Efficacy : A study involving analogs showed significant inhibition of tumor growth in mice models when administered at optimized dosages, indicating the therapeutic potential of this class of compounds .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds can alter gene expression profiles related to apoptosis and cell cycle regulation, further supporting their anticancer potential .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-morpholin-4-ylsulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5S/c13-10(14)9-1-3-11(4-2-9)18(15,16)12-5-7-17-8-6-12/h9H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXOWZOKHYBFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390527 | |

| Record name | 1-(morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897766-44-8 | |

| Record name | 1-(morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.